molecular formula C22H20ClNO4 B5322867 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate

2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate

Cat. No. B5322867
M. Wt: 397.8 g/mol
InChI Key: ZBGBZRNRBSAOEQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate, commonly known as CDP-choline, is a nootropic compound that has gained attention for its potential cognitive enhancing effects. CDP-choline is a derivative of choline, a nutrient that is essential for brain function. The compound has been studied extensively for its potential benefits in treating cognitive impairment and neurodegenerative diseases.

Mechanism of Action

CDP-choline is believed to work by increasing the levels of choline and uridine in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that is essential for memory and other cognitive functions. Uridine is a nucleotide that is involved in the synthesis of new brain cells and the repair of damaged brain tissue.
Biochemical and Physiological Effects:
CDP-choline has been shown to increase the levels of choline and uridine in the brain, as well as increase the synthesis of phosphatidylcholine, a key component of cell membranes. The compound has also been shown to increase cerebral blood flow and improve glucose metabolism in the brain.

Advantages and Limitations for Lab Experiments

CDP-choline has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and its low toxicity. However, the compound is relatively expensive and may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research on CDP-choline. One area of interest is the compound's potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include the compound's effects on brain plasticity and its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of CDP-choline and its potential side effects.

Synthesis Methods

CDP-choline can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with vinyl magnesium bromide, followed by reaction with quinoline and propionic anhydride. The resulting compound is then purified through recrystallization.

Scientific Research Applications

CDP-choline has been extensively studied for its potential cognitive enhancing effects. Research has shown that the compound may improve memory, attention, and other cognitive functions. It has also been studied for its potential benefits in treating cognitive impairment and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4/c1-4-21(25)28-18-7-5-6-14-8-10-16(24-22(14)18)11-9-15-12-19(26-2)20(27-3)13-17(15)23/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGBZRNRBSAOEQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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